molecular formula C14H19N3O B179124 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 170921-48-9

8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B179124
M. Wt: 245.32 g/mol
InChI Key: BCWSNKPUZNJPGJ-UHFFFAOYSA-N
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Description

8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the CAS Number: 170921-48-9 . It has a molecular weight of 245.32 and its IUPAC name is 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one .


Molecular Structure Analysis

The InChI code for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is 1S/C14H19N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,18) .


Physical And Chemical Properties Analysis

8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: This compound has been used in the development of potent RIPK1 kinase inhibitors . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death. Inhibiting the kinase activity of RIPK1, which blocks the activation of the necroptosis pathway, has shown therapeutic potential in many human diseases .
  • Methods of Application or Experimental Procedures: A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors. This led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
  • Results or Outcomes: Among the series of 2,8-diazaspiro[4.5]decan-1-one derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. Meanwhile, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Application in Synthesis of Spirohydantoins

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: This compound is used as a research reagent in the synthesis of spirohydantoins from basic heterocyclic ketones .

Application in Necroptosis Inhibition

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: This compound has been identified as a promising RIPK1 inhibitor, which could have therapeutic potential in various diseases where necroptosis plays a critical role .
  • Methods of Application or Experimental Procedures: A screening identified this compound as a promising RIPK1 inhibitor. Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Application in Synthesis of Spirohydantoins

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: This compound is used as a research reagent in the synthesis of spirohydantoins from basic heterocyclic ketones .

Safety And Hazards

The safety information available indicates that 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWSNKPUZNJPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441475
Record name 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one

CAS RN

170921-48-9
Record name 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Benzyl-1,3,8-triaza-spiro[4.5]decan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Metwally, M Dukat, CT Egan, C Smith… - Journal of medicinal …, 1998 - ACS Publications
Spiperone (1) is a widely used pharmacological tool that acts as a potent dopamine D 2 , serotonin 5-HT 1A , and serotonin 5-HT 2A antagonist. Although spiperone also binds at 5-HT …
Number of citations: 52 pubs.acs.org

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